1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
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Overview
Description
1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic compound that features a cyclohexyl group, a dimethoxy-substituted dihydroisoquinoline moiety, and a phenylurea structure
Mechanism of Action
Target of Action
Compounds of similar structure, such as condensed benzo[5,6][1,3]oxazino[2,3-a]isoquinolines, are known to be highly selective antagonists of muscarinic m4 receptors .
Mode of Action
For instance, they can undergo a [4+2] cycloaddition reaction with inverted electronic requirements . In this reaction, o-quinone methide, generated from the Mannich base, plays the role of the diene component and 6,7-dimethoxy-3,4-dihydroisoquinoline plays the role of the heterodienophile .
Biochemical Pathways
The reaction of the enamine with primary amines of diverse classes in the presence of 2 equiv of formaldehyde resulted in 1,2-fused n-substituted tetrahydropyrimidinoisoquinolines . This suggests that the compound may be involved in the modification of these biochemical pathways.
Pharmacokinetics
It is known that the obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols . This suggests that the compound may have good bioavailability due to its solubility in organic solvents.
Result of Action
It is known that the main direction of fragmentation is the retro-diels–alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide . This suggests that the compound may induce specific molecular changes in its target cells.
Action Environment
It is known that the reaction of 3,4-dihydroisoquinoline and salicylic alcohol leads to 4-(2-hydroxybenzyl)isoquinoline, together with 1,2,3,4-tetrahydroisoquinoline . This suggests that the compound’s action may be influenced by the presence of specific environmental factors such as temperature and the presence of other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps. One common approach is to start with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate. This can be achieved through the Pictet-Spengler reaction, where a suitable aldehyde reacts with a phenethylamine derivative under acidic conditions.
Next, the intermediate is subjected to a coupling reaction with a cyclohexyl isocyanate to form the desired urea derivative. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with other functional groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}thiourea: Similar structure but with a thiourea group instead of a urea group.
1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various research fields, making it a valuable compound for scientific exploration.
Properties
IUPAC Name |
1-cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-30-23-15-18-12-13-26-22(21(18)16-24(23)31-2)14-17-8-10-20(11-9-17)28-25(29)27-19-6-4-3-5-7-19/h8-11,15-16,19H,3-7,12-14H2,1-2H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGBGTJQJLURSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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